2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one is a heterocyclic compound with the molecular formula C7H6BrNO2. This compound is part of the furo[3,2-c]pyridinone family, which is known for its diverse biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of propargylic alcohols in a tandem reaction sequence. This process involves a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization to form the desired furo[3,2-c]pyridinone structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: Formation of fused ring systems through cyclization processes.
Oxidation and Reduction Reactions: Modifications of the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Cyclization Reactions: Often require catalysts like Lewis acids.
Oxidation and Reduction Reactions: Utilize oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted furo[3,2-c]pyridinones, while cyclization reactions can produce complex fused ring systems .
Scientific Research Applications
2-Bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antimalarial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6,7-dihydrothieno[3,2-c]pyridin-4-one: Shares a similar core structure but with a sulfur atom instead of an oxygen atom.
Pyrrolo[1,2-a]pyrazine Derivatives: Exhibit similar heterocyclic structures and biological activities.
Uniqueness
2-Bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one is unique due to its specific furo[3,2-c]pyridinone structure, which imparts distinct chemical and biological properties. Its bromine atom also provides a versatile site for further chemical modifications .
Properties
IUPAC Name |
2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-6-3-4-5(11-6)1-2-9-7(4)10/h3H,1-2H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDCPLRPOVIAHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1OC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.